Bis(triphenylphosphine)nickel(II)chloride
Overview
Description
Bis(triphenylphosphine)nickel(II)chloride, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₃₀Cl₂NiP₂ and its molecular weight is 654.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Bis(triphenylphosphine)nickel(II) chloride, also known as Bis(triphenylphosphine)nickel(II) dichloride, is primarily used as a transition metal catalyst . Its primary targets are organic compounds involved in coupling reactions .
Mode of Action
This compound acts as a catalyst in the coupling reaction of aryl mesylates and allylic carbonates with lithium organoborates . It facilitates the reaction by providing a suitable environment for the reaction to occur, thereby increasing the rate of the reaction .
Biochemical Pathways
The compound is involved in the biochemical pathway of organic synthesis, particularly in the synthesis of ketones, aldehydes, alkenes, and coordination compounds . It plays a crucial role in chlorination reactions and coupling reactions .
Pharmacokinetics
Its solubility in organic solvents like benzene, toluene, and dichloromethane influences its availability in the reaction environment.
Result of Action
The result of the action of Bis(triphenylphosphine)nickel(II) chloride is the successful synthesis of the desired organic compounds . It helps in the formation of new bonds in the target molecules, leading to the creation of complex organic compounds .
Biochemical Analysis
Biochemical Properties
Bis(triphenylphosphine)nickel(II)chloride is known to catalyze various synthetic reactions like oxidative addition, C-H activation, and cross-coupling
Cellular Effects
More severe exposure to nickel compounds may result in vomiting blood and thick mucus, shock, abnormally low blood pressure, fluctuating pulse, shallow respiration and clammy skin, inflammation of stomach wall, and rupture of esophageal tissue .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a catalyst in various reactions. For instance, it is used in Suzuki reactions, although usually inferior in terms of activity . A cross-coupling reaction mediated by Ni(cod)2 and Ni(PPh3)2Cl2 has also been reported .
Properties
IUPAC Name |
dichloronickel;triphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2NiP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Bis(triphenylphosphine)nickel(II) chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
14264-16-5 | |
Record name | Bis(triphenylphosphine)nickel dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nickel, dichlorobis(triphenylphosphine)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(triphenylphosphine)nickel(II) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Bis(triphenylphosphine)nickel(II) dichloride in the synthesis of the terphenyl-based allosteric modulators?
A1: Bis(triphenylphosphine)nickel(II) dichloride acts as a catalyst in the synthesis of the terphenyl backbone of the target compounds. The research paper describes its use in a cross-coupling reaction between 1-bromo-2-methylnaphthalene and 1,4-dibromo-2,5-dimethylbenzene []. This type of reaction is crucial for building the core structure of the desired terphenyl derivatives.
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